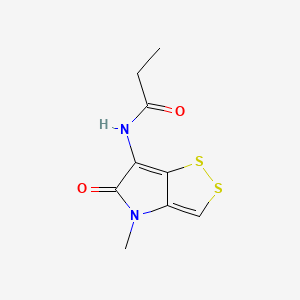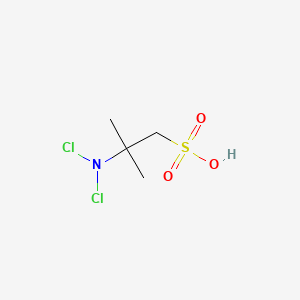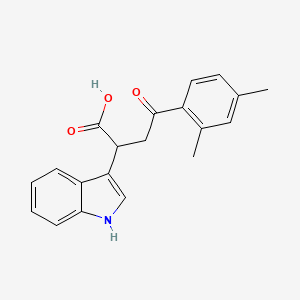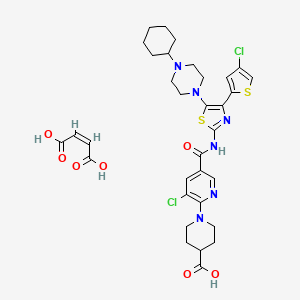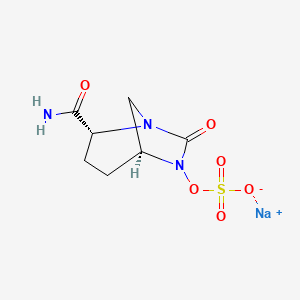
Acadesina
Descripción general
Descripción
Acadesine, also known as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside, is a purine nucleoside analog with significant biological activity. It is primarily recognized for its role as an AMP-activated protein kinase activator. Acadesine has been studied for its potential therapeutic applications in various medical conditions, including acute lymphoblastic leukemia, diabetes, and cardiac ischemic injury .
Aplicaciones Científicas De Investigación
Acadesine has a wide range of scientific research applications, including:
Chemistry: Acadesine is used as a precursor in the synthesis of various nucleoside analogs and other biologically active compounds.
Biology: Acadesine is studied for its role in cellular metabolism and signaling pathways, particularly those involving AMP-activated protein kinase.
Medicine: Acadesine has been investigated for its potential therapeutic effects in conditions such as acute lymphoblastic leukemia, diabetes, and cardiac ischemic injury. .
Industry: Acadesine’s role as an AMP-activated protein kinase activator makes it a valuable compound for research and development in the pharmaceutical industry.
Mecanismo De Acción
Acadesine exerts its effects primarily through the activation of AMP-activated protein kinase. This activation leads to increased glucose uptake and enhanced activity of p38 mitogen-activated protein kinases α and β in skeletal muscle tissue. Additionally, acadesine suppresses apoptosis by reducing the production of reactive oxygen compounds inside cells . The exact mechanism by which acadesine selectively kills B-cells, particularly in the context of chronic lymphocytic leukemia, is not fully elucidated but does not require the tumor suppressor protein p53 .
Direcciones Futuras
Acadesine is being developed jointly by PeriCor and Schering-Plough . It is a potential first-in-class agent for the prevention of reperfusion injury in CABG surgery . The drug was first used in the 1980s as a method to preserve blood flow to the heart during surgery . The trial was terminated in late 2010 based on an interim futility analysis .
Análisis Bioquímico
Biochemical Properties
Acadesine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with AMP-activated protein kinase (AMPK). Acadesine activates AMPK by mimicking AMP, leading to the phosphorylation and activation of this enzyme . This activation results in a cascade of downstream effects, including the inhibition of anabolic processes and the stimulation of catabolic processes to restore cellular energy balance. Additionally, Acadesine interacts with adenosine receptors, influencing various physiological processes .
Cellular Effects
Acadesine has profound effects on various cell types and cellular processes. It induces apoptosis selectively in B-cells, particularly in patients with B-cell chronic lymphocytic leukemia (B-CLL), while sparing T-cells . This selective induction of apoptosis is mediated through the activation of AMPK and subsequent downstream signaling pathways. Acadesine also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it stimulates glucose uptake and increases the activity of p38 mitogen-activated protein kinases α and β in skeletal muscle tissue .
Molecular Mechanism
The molecular mechanism of Acadesine involves several key interactions at the molecular level. Acadesine activates AMPK by mimicking AMP, leading to the phosphorylation and activation of this enzyme . This activation triggers a series of downstream effects, including the inhibition of anabolic processes and the stimulation of catabolic processes. Acadesine also induces apoptosis in B-cells through a p53-independent mechanism, involving the activation of caspases and the release of cytochrome c . Additionally, Acadesine inhibits adenosine kinase and adenosine deaminase, enhancing the rate of nucleotide re-synthesis and increasing adenosine generation during myocardial ischemia .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acadesine have been observed to change over time. Studies have shown that Acadesine can induce a rapid and transient alteration in gene expression, particularly in genes involved in immediate early responses
Dosage Effects in Animal Models
The effects of Acadesine vary with different dosages in animal models. In studies involving canine models, Acadesine demonstrated dose-dependent cardioprotective effects by preserving post-ischemic left ventricular systolic function and diastolic characteristics . At higher doses, the protective effects of Acadesine were diminished, indicating a threshold effect . Additionally, Acadesine has been shown to selectively induce apoptosis in B-cells at specific concentrations, with minimal effects on T-cells .
Metabolic Pathways
Acadesine is involved in several metabolic pathways, primarily through its activation of AMPK . This activation leads to the inhibition of anabolic processes and the stimulation of catabolic processes, thereby restoring cellular energy balance. Acadesine also influences the metabolic pathways involved in nucleotide re-synthesis, particularly during conditions of myocardial ischemia . Additionally, Acadesine induces a rapid epigenetic reprogramming of immediate early genes through the protein kinase D1 pathway in acute lymphoblastic leukemia cells .
Transport and Distribution
Acadesine is transported and distributed within cells and tissues through various mechanisms. It is known to elevate extracellular adenosine levels by interacting with enzymes in the adenosine regulating pathways, particularly during times of net ATP breakdown . Acadesine is also transported into cells and phosphorylated to AICA ribotide (ZMP), which is necessary for its activation of AMPK and induction of apoptosis . The distribution of Acadesine within tissues is influenced by its interactions with adenosine receptors and other binding proteins .
Subcellular Localization
The subcellular localization of Acadesine is crucial for its activity and function. Acadesine is known to localize to specific cellular compartments, including the cytoplasm and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct Acadesine to these compartments. The subcellular localization of Acadesine is essential for its activation of AMPK and subsequent downstream effects on cellular metabolism and apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acadesine involves several steps. One common method starts with the reaction of 2-bromo tribenzoyl ribose with diaminomaleonitrile, resulting in the displacement of the anomeric halogen by one of the amino groups and the formation of the aminosugar largely as the β-anomer. Treatment of this product with methyl orthoformate in the presence of a base leads to the replacement of the alkoxy groups in orthoformate by the adjacent amines, resulting in the formation of the imidazole ring. Reaction with alkoxide then converts the nitrile nearest the sugar to an iminoester; the benzoyl groups are cleaved in the process. Hofmann rearrangement in the presence of bromine and a base converts the iminoester to the corresponding primary amine. Basic hydrolysis then converts the remaining nitrile to an amide, affording acadesine .
Industrial Production Methods
Industrial production methods for acadesine are not extensively documented in the public domain. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Acadesine undergoes various chemical reactions, including:
Reduction: Reduction reactions involving acadesine are less common but may occur under certain conditions.
Substitution: Acadesine can participate in substitution reactions, particularly involving its amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in reactions involving acadesine include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from reactions involving acadesine depend on the specific reaction type. For example, substitution reactions may yield derivatives with modified amino or hydroxyl groups, while oxidation reactions may produce oxidized forms of acadesine.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside that plays a role in energy transfer and signal transduction.
AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide): A compound closely related to acadesine, also known for its role in activating AMP-activated protein kinase.
Metformin: A widely used antidiabetic drug that also activates AMP-activated protein kinase.
Uniqueness of Acadesine
Acadesine is unique in its ability to selectively induce apoptosis in B-cells without affecting T-cells, making it a promising candidate for the treatment of certain leukemias. Its role as an AMP-activated protein kinase activator also distinguishes it from other compounds with similar biological activities .
Propiedades
IUPAC Name |
5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRQQBHATOEIAF-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046015 | |
| Record name | Acadesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanism by which acadesine selectively kills B-cells is not yet fully elucidated. The action of acadesine does not require the tumour suppressor protein p53 like other treatments. This is important, as p53 is often missing or defective in cancerous B-cells. Studies have shown acadesine activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes. | |
| Record name | Acadesine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04944 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
2627-69-2 | |
| Record name | AICAr | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2627-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acadesine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acadesine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04944 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1H-Imidazole-4-carboxamide, 5-amino-1-.beta.-D-ribofuranosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acadesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACADESINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53IEF47846 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AICA-riboside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062179 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



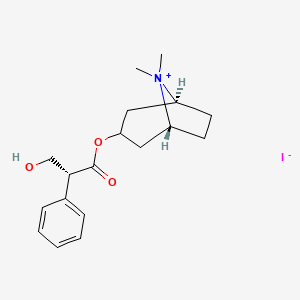

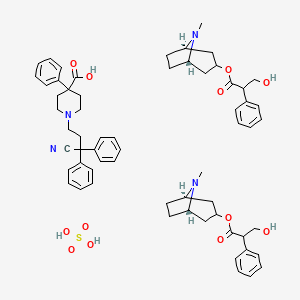
![N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B1665320.png)

